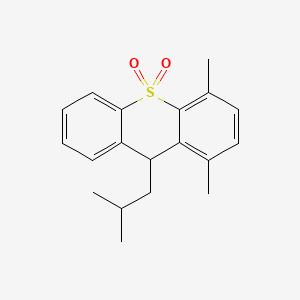![molecular formula C13H13N3O2S B14469949 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester CAS No. 67618-38-6](/img/structure/B14469949.png)
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester typically involves the reaction of thiazole derivatives with hydrazine and benzaldehyde under specific conditions. One common method involves the condensation of ethyl 4-thiazolecarboxylate with phenylmethylenehydrazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenylmethylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the hydrazino and phenylmethylene groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to the inhibition of cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-thiazolecarboxylate
- Thiazole-4-carboxylic acid ethyl ester
- Ethyl 2-aminothiazole-4-carboxylate
Uniqueness
4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a phenylmethylenehydrazino group makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
67618-38-6 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
ethyl 2-(2-benzylidenehydrazinyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)11-9-19-13(15-11)16-14-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) |
Clave InChI |
URTPDUKFJHDSEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)NN=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


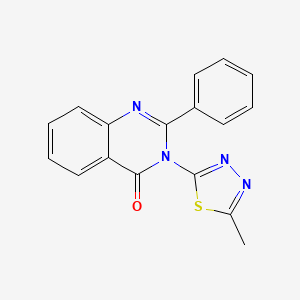
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
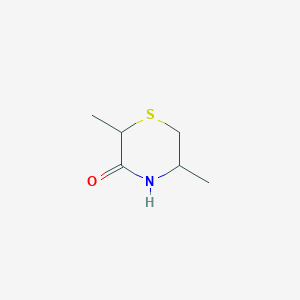
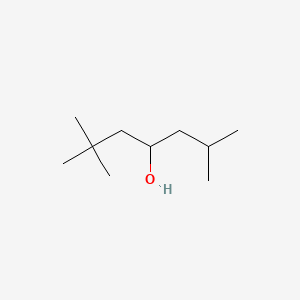
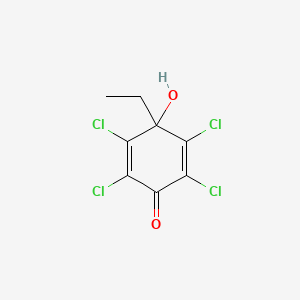
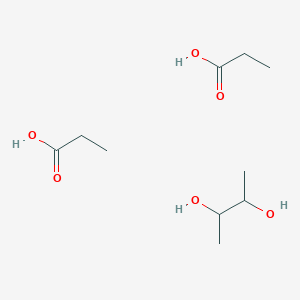
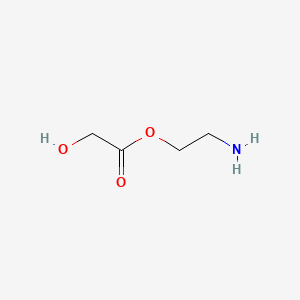
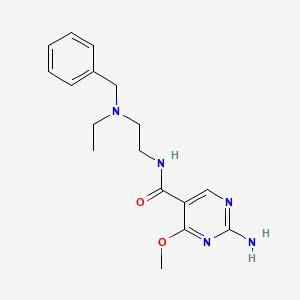

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
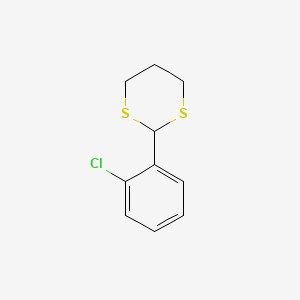
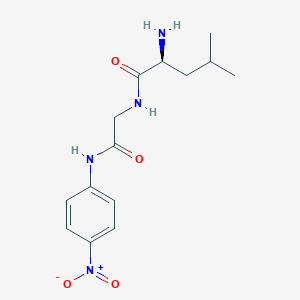
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
